Hexane-2,3,5-triol
Description
Hexane-1,3,5-triol (C₆H₁₄O₃) is a polyhydric alcohol with hydroxyl groups at positions 1, 3, and 5 of its six-carbon chain. Key physicochemical properties include:
- Molecular weight: 134.175 g/mol
- Monoisotopic mass: 134.094294 g/mol
- ChemSpider ID: 99610
- Stereochemistry: No defined stereocenters, making it a symmetrical molecule .
This compound is primarily used as a chemical intermediate in organic synthesis and may participate in metabolic studies due to its structural simplicity.
Properties
CAS No. |
93972-92-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
hexane-2,3,5-triol |
InChI |
InChI=1S/C6H14O3/c1-4(7)3-6(9)5(2)8/h4-9H,3H2,1-2H3 |
InChI Key |
PUXPSUBLYDOJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-2,3,5-triol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . Another method includes the hydrogenation of hydroxymethylfurfural, a platform chemical derived from renewable raw materials such as pentoses and hexoses .
Industrial Production Methods: For industrial production, the reaction is typically carried out in acidic alcoholic solutions. The solvent alcohol adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. The hydrogenation is completed under 20 atm hydrogen at 140°C, yielding pure this compound with a high yield .
Chemical Reactions Analysis
Types of Reactions: Hexane-2,3,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Substitution reactions can occur with halogenating agents, converting hydroxyl groups into halides.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes or partially reduced alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Hexane-2,3,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Mechanism of Action
Hexane-2,3,5-triol can be compared with other similar compounds such as glycerol (1,2,3-propanetriol) and 1,2,6-hexanetriol. While glycerol is widely used in pharmaceuticals and cosmetics due to its moisturizing properties, this compound offers higher thermal stability and lower hygroscopicity, making it more suitable for industrial applications . Additionally, this compound’s unique structure allows for specific enzyme inhibition, which is not observed with glycerol or 1,2,6-hexanetriol .
Comparison with Similar Compounds
Structural Isomers
Hexane-1,3,5-triol has several structural isomers, differing in hydroxyl group positions:
Key Findings :
Steroidal Triols
Steroidal triols, such as cholestane and ergostane derivatives, share functional similarities but differ in backbone complexity:
Key Findings :
Amino-Functionalized Derivatives
Key Findings :
- Amino groups introduce basicity, altering solubility and enabling interactions with biological receptors.
Enzymatic and Metabolic Behavior
- Oxidation by 3-HSD : Hexane-1,3,5-triol analogues (e.g., cholestane triols) are oxidized to 3-keto-4-ene metabolites by mycobacterial 3β-hydroxysteroid dehydrogenase (3-HSD), similar to cholesterol .
- Epoxide Hydrolase Specificity : Human and mouse epoxide hydrolases hydrolyze epoxyalcohols to specific triol isomers, highlighting stereochemical selectivity absent in Hexane-1,3,5-triol .
Solvent Interactions
- Antioxidant Activity : Branched-chain acylserotonins in hexane show higher antioxidant activity than linear analogues, suggesting solvent polarity influences triol reactivity .
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